

An In-depth Technical Guide to OVA Peptide (323-339)

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Compound of Interest

Compound Name: OVA Peptide (323-339)

Cat. No.: B13384289

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Introduction

Ovalbumin peptide (323-339), commonly referred to as OVA₃₂₃₋₃₃₉, is a synthetically accessible and highly immunogenic peptide fragment derived from chicken ovalbumin. It represents a cornerstone reagent in immunological research, serving as a model antigen for studying Major Histocompatibility Complex (MHC) class II-restricted CD4⁺ T helper cell responses.^{[1][2][3]} Its well-characterized sequence and its ability to elicit robust and reproducible immune responses have made it an invaluable tool in the development of vaccines, immunotherapies, and our fundamental understanding of T-cell activation, allergic reactions, and autoimmune diseases.^{[2][4][5]} This technical guide provides a comprehensive overview of **OVA Peptide (323-339)**, including its core properties, immunological functions, detailed experimental protocols, and relevant quantitative data.

Core Properties and Specifications

OVA Peptide (323-339) is a 17-amino acid peptide with the sequence H-Ile-Ser-Gln-Ala-Val-His-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-Gly-Arg-OH.^[1] Its physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
Amino Acid Sequence	ISQAVHAAHAEINEAGR	[1][4]
Molecular Formula	C ₇₄ H ₁₂₀ N ₂₆ O ₂₅	[6]
Molecular Weight	1773.9 g/mol	[7][8]
Purity (typical)	≥95% (HPLC)	[4][8]
Form	Lyophilized powder	[1]
Solubility	Soluble in water	[1]
Storage	-20°C for long-term storage	[1][9]
CAS Number	92915-79-2	[4][7]

Immunological Function

OVA Peptide (323-339) is a multifaceted immunological tool, primarily recognized for its role as a potent T-cell and B-cell epitope.

MHC Class II-Restricted T-Cell Epitope

The primary function of **OVA Peptide (323-339)** in immunology is its role as a major MHC class II-restricted T-cell epitope.[1][4] In BALB/c mice, which express the H-2^d haplotype, this peptide is presented by the I-A^d MHC class II molecule on the surface of antigen-presenting cells (APCs) such as dendritic cells, macrophages, and B cells.[4][10] This peptide-MHC complex is specifically recognized by the T-cell receptor (TCR) on CD4⁺ T helper cells, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine secretion.[2] Studies have shown that OVA (323-339) can bind to the I-A^d protein in multiple registers, which can lead to distinct T-cell responses.[9][10]

B-Cell Epitope

In addition to its role in T-cell activation, **OVA Peptide (323-339)** also functions as a B-cell epitope.[4][7][9] It can be recognized by specific IgE antibodies, making it highly relevant in the study of allergic responses and immediate hypersensitivity, such as in models of asthma and food allergies.[1][4][9]

Quantitative Data

The following tables summarize key quantitative data related to the use of **OVA Peptide (323-339)** in immunological assays.

MHC Class II Binding Affinity

While the precise dissociation constant (K_d) for the interaction between **OVA Peptide (323-339)** and the I-A^d molecule can vary depending on the experimental conditions and measurement technique, studies have provided estimates of its binding affinity.

Parameter	Value	Method/Conditions	Reference(s)
Apparent Dissociation Constant (K_d)	28 μ M	Scatchard plot analysis with fluorescently labeled peptide	[11]

Note: The binding of peptides to MHC class II molecules is a complex process, and the reported affinity can be influenced by factors such as pH and the presence of other molecules.

In Vitro T-Cell Activation

The concentration of **OVA Peptide (323-339)** required to elicit a T-cell response in vitro is dependent on the specific assay and cell types used. The DO11.10 T-cell hybridoma, which expresses a TCR specific for OVA (323-339) presented by I-A^d, is a common model system for these studies.

Assay	Cell Type(s)	Effective Concentration Range	Optimal Concentration (Typical)	Reference(s)
T-Cell Proliferation	Splenocytes from OVA-immunized mice	1 - 10 µg/mL	5 µg/mL	[12]
IL-2 Secretion (ELISA)	DO11.10 T-cell hybridoma + A20 B-cell APCs	0.01 - 10 µM	1 µM	[6][13]
IFN-γ Secretion (ELISPOT)	Splenocytes from OVA-immunized mice	1 - 10 µg/mL	10 µg/mL	[6][10]
Calcium Mobilization	M2-expressing B cells + TH cells	0.01 µM	Not specified	[14]

In Vivo Immunization and Immune Response

In vivo studies in mice are crucial for understanding the immunogenicity of **OVA Peptide (323-339)** in a whole-organism context.

Parameter	Animal Model	Adjuvant	Dosage and Route	Typical Outcome	Reference(s)
Induction of Allergic Airway Inflammation	BALB/c mice	Alum	25 µg intraperitoneally, followed by intranasal challenge	Increased serum IgE, IL-4, and lung inflammation	[15]
Induction of T-Cell Recall Response	BALB/c mice	CFA	100 µg subcutaneously	Robust IFN-γ production by splenocytes upon in vitro restimulation	[10]
Tumor Immunotherapy Model	C57BL/6 mice	CpG-ODN	10 µg subcutaneously	Induction of antigen-specific T effector cells and enhanced anti-tumor immunity	[2]
Induction of Oral Tolerance	C57BL/6 mice	None	Oral gavage	Suppression of Th1 and Th17 responses upon subsequent immunization	[16]

Experimental Protocols

Detailed methodologies for key experiments involving **OVA Peptide (323-339)** are provided below.

T-Cell Proliferation Assay

This assay measures the proliferation of T cells in response to antigen stimulation.

Materials:

- Single-cell suspension of splenocytes from OVA (323-339)-immunized or TCR-transgenic (e.g., DO11.10) mice.
- Complete RPMI-1640 medium.
- **OVA Peptide (323-339).**
- 96-well round-bottom culture plates.
- ^3H -thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU).
- Cell harvester and liquid scintillation counter (for ^3H -thymidine).
- Flow cytometer (for CFSE or BrdU).

Procedure:

- Prepare a single-cell suspension of splenocytes and adjust the cell concentration to 2×10^6 cells/mL in complete RPMI-1640 medium.
- Add 100 μL of the cell suspension to each well of a 96-well plate.
- Prepare serial dilutions of **OVA Peptide (323-339)** in complete medium (e.g., from 0.1 to 10 $\mu\text{g/mL}$).
- Add 100 μL of the peptide dilutions to the respective wells. Include a negative control (medium only) and a positive control (e.g., anti-CD3 antibody or a mitogen like Concanavalin A).
- Incubate the plate at 37°C in a humidified 5% CO_2 incubator for 72-96 hours.
- For ^3H -thymidine incorporation: Add 1 μCi of ^3H -thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto filter mats and measure radioactivity using a liquid scintillation counter.

- For CFSE-based proliferation: Prior to plating, label the cells with CFSE. After the incubation period, harvest the cells, stain with cell surface markers (e.g., CD4), and analyze CFSE dilution by flow cytometry.

Enzyme-Linked Immunospot (ELISPOT) Assay for Cytokine Secretion

The ELISPOT assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level.

Materials:

- ELISPOT plate pre-coated with anti-cytokine capture antibody (e.g., anti-IFN- γ).
- Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs).
- Complete RPMI-1640 medium.
- **OVA Peptide (323-339)**.
- Biotinylated anti-cytokine detection antibody.
- Streptavidin-alkaline phosphatase (or horseradish peroxidase).
- Substrate solution (e.g., BCIP/NBT).
- ELISPOT plate reader.

Procedure:

- Activate the ELISPOT plate by washing with sterile PBS.
- Prepare a single-cell suspension and adjust the cell concentration.
- Add the cells to the wells of the ELISPOT plate (typically $2-5 \times 10^5$ cells per well).
- Add **OVA Peptide (323-339)** to the wells at the desired concentration (e.g., 10 $\mu\text{g/mL}$). Include negative and positive controls.

- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours.
- Wash the plate to remove the cells.
- Add the biotinylated detection antibody and incubate as recommended by the manufacturer.
- Wash the plate and add the streptavidin-enzyme conjugate.
- Wash the plate and add the substrate solution. Allow spots to develop.
- Stop the reaction by washing with water.
- Allow the plate to dry completely and count the spots using an ELISPOT reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the simultaneous analysis of cytokine production and cell surface marker expression on a single-cell basis.

Materials:

- Single-cell suspension of splenocytes or PBMCs.
- Complete RPMI-1640 medium.
- **OVA Peptide (323-339).**
- Protein transport inhibitor (e.g., Brefeldin A or Monensin).
- Fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD4, anti-CD8).
- Fixation/Permeabilization buffer.
- Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN- γ , anti-IL-4).
- Flow cytometer.

Procedure:

- Prepare a single-cell suspension and adjust the concentration to $1-2 \times 10^6$ cells/mL.
- Stimulate the cells with **OVA Peptide (323-339)** (e.g., 5 μ g/mL) in the presence of a co-stimulatory antibody (e.g., anti-CD28) for 1-2 hours at 37°C.
- Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.
- Wash the cells and stain for surface markers with fluorochrome-conjugated antibodies.
- Wash the cells and then fix and permeabilize them using a commercially available fixation/permeabilization kit.
- Stain for intracellular cytokines with fluorochrome-conjugated antibodies.
- Wash the cells and resuspend in FACS buffer.
- Acquire the data on a flow cytometer and analyze the results.

In Vivo Immunization in Mice

This protocol describes a general procedure for immunizing mice with **OVA Peptide (323-339)** to elicit a T-cell response.

Materials:

- BALB/c or C57BL/6 mice (6-8 weeks old).
- **OVA Peptide (323-339)**.
- Adjuvant (e.g., Complete Freund's Adjuvant - CFA, or Alum).
- Sterile phosphate-buffered saline (PBS).
- Syringes and needles.

Procedure:

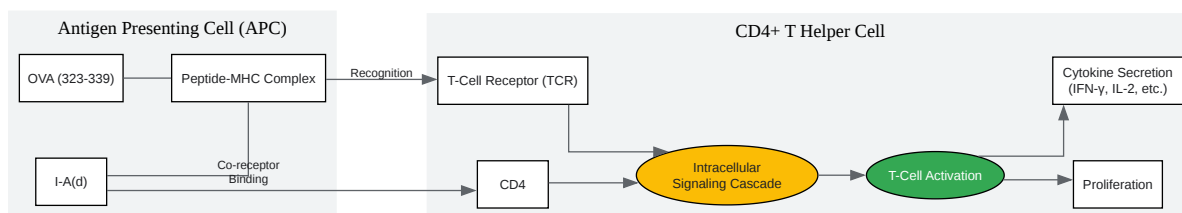
- Prepare the immunogen by emulsifying an aqueous solution of **OVA Peptide (323-339)** with an equal volume of CFA. For example, dissolve 1 mg of peptide in 0.5 mL of PBS and

emulsify with 0.5 mL of CFA.

- Immunize each mouse subcutaneously at the base of the tail or in the flank with 100 μ L of the emulsion (containing 100 μ g of peptide).
- After 7-14 days, the immune response can be assessed. For a booster immunization, inject the mice with the same dose of peptide emulsified in Incomplete Freund's Adjuvant (IFA) 7-14 days after the primary immunization.
- Immune responses can be evaluated by harvesting splenocytes or lymph node cells for in vitro restimulation assays (e.g., T-cell proliferation, ELISPOT, ICS) or by analyzing serum for antibody production.

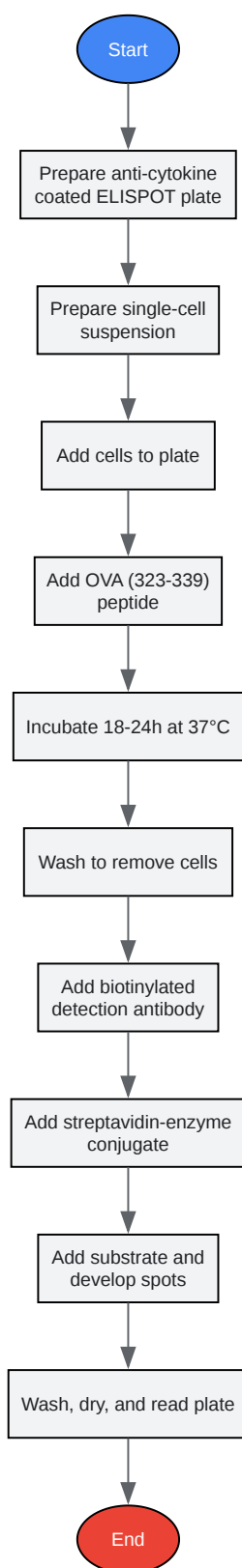
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving **OVA Peptide (323-339)**.



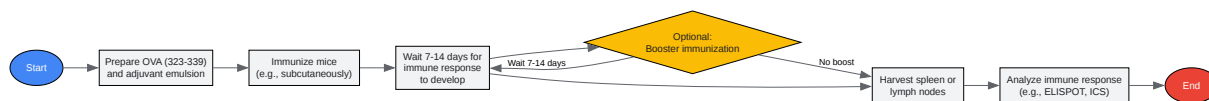
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Caption: MHC Class II-mediated T-cell activation by **OVA Peptide (323-339)**.



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Caption: A generalized workflow for an ELISPOT assay.



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Caption: Workflow for in vivo immunization and analysis.

Conclusion

OVA Peptide (323-339) remains an indispensable tool for researchers in immunology and drug development. Its well-defined properties and potent immunogenicity provide a reliable platform for studying the intricate mechanisms of T-cell activation and for evaluating the efficacy of novel immunomodulatory therapies. The data and protocols presented in this guide offer a solid foundation for the effective utilization of this critical research reagent.

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